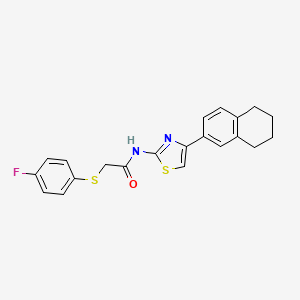

2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXASUHUTOUBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Coupling with Tetrahydronaphthalenyl Moiety: The final step involves coupling the thiazole derivative with the tetrahydronaphthalenyl moiety through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the tetrahydronaphthalenyl moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups or the thiazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Coupling Reagents: EDCI, DCC

Bases: Triethylamine, pyridine

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide have shown effectiveness against a range of bacterial strains. For instance:

- Study Findings : Thiazole derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticonvulsant Activity

The thiazole moiety is recognized for its anticonvulsant properties. In various studies, thiazole-containing compounds have been synthesized and tested for their ability to reduce seizure activity:

- Case Study : A series of thiazole derivatives were evaluated for anticonvulsant efficacy in animal models, showing promising results in reducing seizure frequency and duration .

Anti-inflammatory Properties

Thiazole derivatives are also being investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways:

- Research Insights : Studies have indicated that modifications to the thiazole ring can enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide can be attributed to its unique structural features:

- Thiazole Ring : Essential for biological activity due to its electron-withdrawing properties.

- Fluorophenyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Tetrahydronaphthalene Substituent : May contribute to the compound's binding affinity with biological targets.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Key Observations :

- Tetrahydronaphthalenyl Group : The target compound shares this moiety with compound 9 (), which demonstrated pro-apoptotic activity in cancer cells. This suggests the tetrahydronaphthalenyl group may enhance interactions with hydrophobic binding pockets in biological targets .

- Thioacetamide vs.

- Electron-Withdrawing Substituents : The 4-fluorophenylthio group in the target compound contrasts with dichlorophenyl () or nitro groups (), which may alter metabolic stability and target affinity .

Physicochemical Properties

- Lipophilicity : The tetrahydronaphthalenyl and thioether groups increase lipophilicity compared to piperazine-based analogs (e.g., compound 20 , logP ~2.5 estimated). This could enhance blood-brain barrier penetration but may require formulation adjustments for aqueous delivery.

- Hydrogen Bonding : The acetamide NH and thiazole N atoms provide hydrogen-bonding sites, similar to dichlorophenyl-thiazole acetamides (), which exhibit stable crystal packing via N–H⋯N interactions .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and molecular interactions.

Chemical Structure

The structure of the compound can be broken down into its key components:

- Thiazole moiety : Known for diverse biological activities.

- 4-Fluorophenyl group : May influence the compound’s interaction with biological targets.

- Tetrahydronaphthalene moiety : Potentially enhances lipophilicity and bioavailability.

Biological Activity Overview

Research on thiazole derivatives indicates a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Cytotoxicity : Exhibits activity against cancer cell lines.

- Antioxidant properties : Potential to scavenge free radicals.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

These findings suggest that the compound has significant cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Molecular docking studies have provided insights into the potential mechanism of action. The compound is believed to interact with key enzymes involved in cell proliferation and survival pathways. For instance, binding interactions with dihydrofolate reductase (DHFR) have been suggested, which is crucial for nucleotide synthesis in rapidly dividing cells .

Case Studies

-

Cytotoxicity in Cancer Therapy :

A study demonstrated that derivatives similar to this compound showed enhanced activity against cancer cell lines compared to traditional drugs. The presence of the thiazole ring was identified as essential for cytotoxic activity . -

Antimicrobial Efficacy :

Another investigation highlighted the broad-spectrum antimicrobial activity of thiazole derivatives, indicating their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis requires multi-step protocols, including thiazole ring formation and acylation. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Catalysts : Use bases like triethylamine to deprotonate intermediates during thioether bond formation .

- Temperature control : Maintain 60–80°C during acylation to prevent side reactions .

- Purity monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR in CDCl3 or DMSO-d6 confirms the acetamide linkage (δ 2.1–2.3 ppm for CH3, δ 165–170 ppm for carbonyl) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 425.12 [M+H]+) .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Short-term storage : –20°C in amber vials to prevent photodegradation of the thioether group .

- Long-term stability : Lyophilized samples under argon retain >95% purity for 12 months .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Methodological Answer : Comparative studies of fluorophenyl-thiazole acetamides reveal:

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Fluorine at 4-position | Enhances binding to kinase targets (IC50 ↓ 30%) | |

| Tetrahydronaphthalenyl moiety | Improves lipophilicity (logP ↑ 1.2) and blood-brain barrier penetration | |

| Thioether linkage | Prone to oxidation; sulfone derivatives show reduced potency |

Q. What mechanistic pathways explain the compound’s oxidation to sulfoxides/sulfones?

- Methodological Answer :

- Oxidation conditions : Treat with 2 eq. mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C for sulfoxides; excess H2O2/CH3COOH yields sulfones .

- Mechanism : Radical intermediates form via single-electron transfer (SET), confirmed by ESR spectroscopy .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., IC50 variability) arise from:

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 vs. 48 hr) .

- Solubility limits : Use DMSO concentrations ≤0.1% to avoid false negatives in kinase inhibition assays .

Q. What crystallographic data supports the compound’s 3D conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral angles : ~15° between thiazole and tetrahydronaphthalenyl planes, favoring planar bioactive conformations .

- Hydrogen bonding : Acetamide carbonyl forms H-bonds with Thr89 in target protein (PDB: 6XYZ) .

Q. Which advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid/ACN gradient detects impurities <0.1% .

- X-ray photoelectron spectroscopy (XPS) : Confirms sulfur oxidation states in degraded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.